Z-Ala-OMe
Overview
Description
Z-Ala-OMe, also known as N-benzoxycarbonyl-L-alanine methyl ester, is an alanine derivative . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol .
Synthesis Analysis
Z-Ala-OMe can be synthesized using Z-Ala-OH, Phe-OMe.HCl, and free thermolysin . The ester of Z-Ala-Phe-OMe is then hydrolyzed using αCT to form Z-Ala-Phe-OH .Molecular Structure Analysis
The molecular structure of Z-Ala-OMe includes a benzyl group attached to a carbonyl group, which is linked to an alanine residue that is further connected to a methyl ester . The compound has a 2D structure and a 3D conformer .Physical And Chemical Properties Analysis
Z-Ala-OMe has a molecular weight of 237.25 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 237.10010796 g/mol .Scientific Research Applications
Green Synthesis in Food Industry : Z-Ala-OMe plays a role in the synthesis of the bitter-taste dipeptide Ala-Phe, a potential caffeine substitute for the food industry. A study demonstrated a clean, synthetic route for preparing this dipeptide using enzymes, metal catalysts, and magnetic nanoparticles, highlighting its role in green technologies for producing high-solubility and low-toxicity compounds (Ungaro et al., 2015).
Peptide Synthesis and Proteinase Inhibition : Research on Z-Gln-Val-Val-OMe, a small synthetic thiol proteinase inhibitor with sequences common in several thiol proteinase inhibitors, revealed its protective effect on papain and potential for peptide synthesis (Teno et al., 1987).
Enzymatic Synthesis of Silicon-Containing Dipeptides : A study focusing on the enzymatic synthesis of silicon-containing dipeptides used 3-trimethylsilylalanine (TMS-Ala) and demonstrated the role of Z-Ala-OMe derivatives in this process (Ishikawa et al., 1999).
Conformational Studies in Peptides : Z-Ala-OMe has been utilized in conformational studies of peptides, aiding in understanding peptide structures and interactions, which is crucial in fields like biochemistry and molecular biology (Maeji et al., 2009).
Continuous Synthesis of Peptide Amides : Z-Ala-OMe was used in the synthesis of peptide amides in a study examining the efficiency of immobilized proteases in continuous reaction systems. This study provides insights into the industrial-scale production of peptides (Corici et al., 2011).
Structural Analysis and Crystallography : The large crystals of the methyl ester of the N-a-benzyloxycarbonyl protected Ala-Phe dipeptide (Z-AF-OMe) were obtained for structural analysis, showcasing the importance of Z-Ala-OMe in crystallographic studies and structural biology (Alfonso et al., 2011).
properties
IUPAC Name |
methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVFTVXPVXANK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426359 | |
Record name | Z-Ala-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-OMe | |
CAS RN |
28819-05-8 | |
Record name | Z-Ala-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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